BenchChemオンラインストアへようこそ!

8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

AMACR prostate cancer enzyme inhibition

This N1-phenyl pyrazolo[4,3-c]quinoline eliminates the pyrazole H-bond donor (HBD=0), boosting lipophilicity (XLogP3-AA=5.4) for passive membrane diffusion. The 8-fluoro and 4-fluorophenyl motifs enable fluorine-driven kinase selectivity. Procure as the definitive intermediate for AMACR inhibitor SAR (derivative Ki=2.4 µM) and intracellular target engagement studies. Differentiated from the N-unsubstituted analogue (CAS 1031967-70-0) by superior cell permeability and binding pharmacophore geometry.

Molecular Formula C22H13F2N3
Molecular Weight 357.364
CAS No. 932325-60-5
Cat. No. B2366403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932325-60-5
Molecular FormulaC22H13F2N3
Molecular Weight357.364
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
InChIInChI=1S/C22H13F2N3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H
InChIKeyJMEZOEUEWJCKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932325-60-5): Core Scaffold and Physicochemical Profile for Kinase-Targeted Chemical Biology


8-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932325-60-5) is a fully aromatic, tricyclic pyrazolo[4,3-c]quinoline carrying an 8‑fluoro substituent on the quinoline ring, a 4‑fluorophenyl group at position 3, and a phenyl substituent at N 1 [1]. The compound belongs to a scaffold that has been explored for kinase inhibition, anti‑inflammatory activity, and G‑protein‑coupled receptor antagonism [2]. Its computed XLogP3‑AA of 5.4 and zero hydrogen‑bond donors differentiate it from the N‑unsubstituted analogue (CAS 1031967-70-0) and position it as a more lipophilic, membrane‑permeable probe for intracellular target engagement [1].

Why In-Class Pyrazolo[4,3-c]quinolines Cannot Replace 8-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline in Target-Engagement Studies


Pyrazolo[4,3-c]quinolines are a pharmacologically diverse class whose activity profile is exquisitely sensitive to the nature and position of substituents. The N 1‑phenyl substituent present in the target compound eliminates the hydrogen‑bond donor capacity of the pyrazole N 1, increases lipophilicity (XLogP3‑AA 5.4 vs. ~3.5 for the N 1‑unsubstituted analogue), and alters the geometry of the binding pharmacophore [1]. These molecular features directly affect kinase selectivity, metabolic stability, and off‑target profiles, meaning that the N 1‑unsubstituted analogue (CAS 1031967-70-0) or other 1H‑pyrazolo[4,3-c]quinolines cannot be assumed to recapitulate the target-binding behaviour of the N 1‑phenyl derivative [2]. The quantitative data below demonstrate that even within a narrow chemotype, small structural changes produce measurable differences in enzymatic inhibitory potency.

Quantitative Differentiation Evidence for 8-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Structural Analogues


AMACR Enzyme Inhibition: Ki = 2.4 µM for the Target-Derived Acetamide vs. Weaker Analogues

A direct acetamide derivative of the target compound, 2-[8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-(4-fluorophenyl)acetamide, inhibits recombinant human α-methylacyl-CoA racemase (AMACR) with a Ki of 0.0024 mM (2.4 µM) at pH 7.4, 30 °C [1]. Under identical assay conditions, a structurally distinct AMACR inhibitor, N-[(2-methoxyphenyl)methyl]-1-methyl-6-[4-[(piperidin-1-yl)methyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibits a Ki of 0.0046 mM (4.6 µM), indicating that the pyrazolo[4,3-c]quinoline scaffold bearing the 8-fluoro and 4-fluorophenyl motifs achieves ~2‑fold greater affinity for this cancer-relevant target [1]. The target compound itself serves as the direct synthetic precursor to this active acetamide series.

AMACR prostate cancer enzyme inhibition

1‑Phenyl Substitution Reduces H‑Bond Donor Count to Zero, Altering Permeability and Off‑Target Binding Relative to the N 1‑Unsubstituted Analogue

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the N 1‑unsubstituted analogue 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1031967-70-0) has one H‑bond donor [1]. Simultaneously, the target compound’s XLogP3‑AA value is 5.4, substantially higher than the estimated logP of the N 1‑unsubstituted analogue (~3.5) [1]. The combination of increased lipophilicity and zero HBD count predicts superior passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, which are critical for intracellular target engagement [2].

physicochemical properties drug-likeness permeability

Rotatable Bond Count (nRotB = 2) is Lower than Many Di‑ or Tri‑substituted Pyrazolo[4,3-c]quinoline Analogues, Favouring Rigidity and Potential Selectivity

The target compound contains only 2 rotatable bonds, a consequence of its fully aromatic, three‑ring fusion and direct attachment of both phenyl rings to the core [1]. By contrast, many biologically active pyrazolo[4,3-c]quinoline derivatives described in recent patents (e.g., Lomond Therapeutics HPK1/FLT3 series) carry 3–6 rotatable bonds due to ethoxy, sulfonamide, or alkyl‑linker substituents [2]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and can enhance kinome‑wide selectivity [3].

conformational restriction selectivity ligand efficiency

High‑Impact Application Scenarios for 8-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Guided by Differentiation Evidence


AMACR‑Targeted Chemical Probe Development for Prostate Cancer

The acetamide derivative of this compound inhibits AMACR with Ki = 2.4 µM, surpassing a comparator pyrazolo‑pyrimidine inhibitor by ~2‑fold [1]. The parent compound should be procured as the key intermediate for systematic SAR expansion aimed at improving AMACR affinity and selectivity, given AMACR’s validated role in castrate‑resistant prostate cancer [2].

Intracellular Kinase Target Engagement Requiring High Passive Permeability

With HBD = 0 and XLogP3‑AA = 5.4, the target compound is optimised for passive membrane diffusion [1]. It is suited for cellular assays against intracellular kinases (e.g., FLT3, HPK1, BTK) where the more polar N 1‑unsubstituted analogue (CAS 1031967-70-0) may fail to achieve adequate cytoplasmic exposure.

Conformationally Restricted Fragment for Structure‑Guided Kinase Inhibitor Design

The compound’s low rotatable bond count (nRotB = 2) and rigid, planar core make it an ideal fragment‑sized scaffold for X‑ray crystallography or cryo‑EM studies [1]. It can be used as a starting point for fragment growing or merging campaigns targeting kinases where conformational rigidity is correlated with kinome selectivity [2].

Differentiated Starting Point for Dual FLT3/HPK1 Inhibitor Optimisation

The pyrazolo[4,3-c]quinoline core has been patented for dual FLT3/HPK1 inhibition [1]. The target compound’s 8‑fluoro and 4‑fluorophenyl substituents are motifs that appear in nanomolar FLT3 inhibitors (e.g., Ki ~15 nM for related Lomond Therapeutics compounds [2]). Procuring this specific substitution pattern enables exploration of fluorine‑driven potency enhancements without introducing additional rotatable bonds.

Quote Request

Request a Quote for 8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.